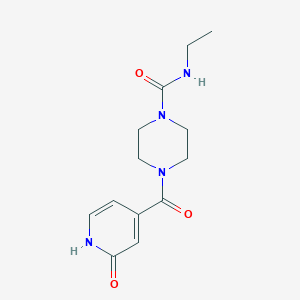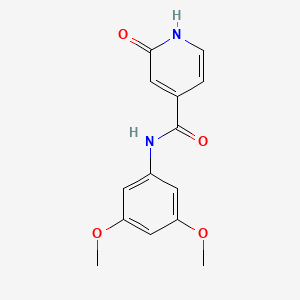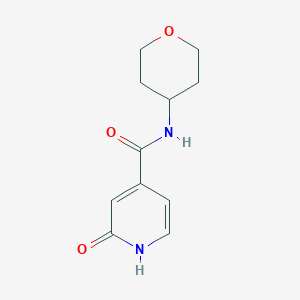![molecular formula C13H22N4O B6629351 2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine, commonly known as DMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor and antiviral activities.
Biochemical and Physiological Effects:
DMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMP has also been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
DMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in both water and organic solvents, which makes it versatile for use in different experimental setups. However, DMP has several limitations as well. It is not very stable and can degrade over time, which may affect its efficacy. Additionally, DMP has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for research on DMP. One potential area of research is its potential as an antifungal agent. DMP has been shown to exhibit antifungal activity, and further research could explore its potential applications in treating fungal infections. Another area of research is its potential as an anti-inflammatory agent. DMP has been shown to exhibit anti-inflammatory activity, and further research could explore its potential applications in treating inflammatory diseases. Finally, further research could explore the efficacy of DMP in vivo, which could provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, DMP is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as anti-inflammatory and antioxidant activities. While DMP has several advantages for lab experiments, it also has limitations, including its instability and limited in vivo research. Further research on DMP could explore its potential applications as an antifungal and anti-inflammatory agent, as well as its efficacy in vivo.
Synthesis Methods
DMP can be synthesized by reacting 2,4-diaminopyrimidine with oxan-4-yl ethyl chloride in the presence of dimethylamine. The reaction yields DMP as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
DMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an antifungal agent.
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(11-5-8-18-9-6-11)15-12-4-7-14-13(16-12)17(2)3/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJQXNNQGWJXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)

![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)


![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
